BenchChemオンラインストアへようこそ!

N,N'-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE

IDO1 inhibition Immuno-oncology Tryptophan metabolism

This C2-symmetric bis-indole oxamide (CAS 220061-08-5) is a critical chemical probe for immuno-oncology and metabolic disease research. Unlike generic IDO1 inhibitors like Indoximod, this scaffold offers a >70-fold potency advantage (IC50 100 nM), bridging the gap to optimized compounds like Epacadostat. Researchers can leverage its modular architecture for SAR campaigns targeting heme coordination. Verified for recombinant human IDO1 inhibition, this compound ensures reproducible results for drug discovery programs.

Molecular Formula C22H22N4O2
Molecular Weight 374.444
CAS No. 220061-08-5
Cat. No. B2762090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE
CAS220061-08-5
Molecular FormulaC22H22N4O2
Molecular Weight374.444
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C22H22N4O2/c27-21(23-11-9-15-13-25-19-7-3-1-5-17(15)19)22(28)24-12-10-16-14-26-20-8-4-2-6-18(16)20/h1-8,13-14,25-26H,9-12H2,(H,23,27)(H,24,28)
InChIKeyQSQGTEFJLKVCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N,N'-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE (CAS 220061-08-5): C2-Symmetric Bis-Indole Oxamide for Focused IDO1 Inhibition and Chemical Biology Applications


N,N'-Bis[2-(1H-indol-3-yl)ethyl]ethanediamide (CAS 220061-08-5), also referred to as N,N′-bis[2-(1H-indole-3-yl)ethyl]oxamide, is a C2-symmetric bis-indole derivative featuring two tryptamine-derived indole moieties linked through a central ethanediamide (oxamide) bridge [1]. With a molecular formula of C22H22N4O2 and a molecular weight of 374.4 g/mol [1], this compound belongs to the class of indole-3-ethyl substituted oxamides. It has been disclosed in US patent literature as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 100 nM in a recombinant human enzyme assay, positioning it within a well-characterized class of heme-displacing IDO1 inhibitors derived from oxalamide chemotypes [2].

Why Generic Bis-Indole or IDO Inhibitor Substitution Cannot Replace N,N'-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE in Focused Applications


Indole-ethyl derivatives exhibit strong structure-activity dependence on both the nature and length of the central diamide linker. Changing the ethanediamide (oxamide) bridge to a butanediamide (CAS 96234-78-5), hexanediamide (CAS 96234-80-9), urea (CAS 42885-63-2), or longer nonanediamide linker alters hydrogen-bonding capacity, conformational flexibility, and metal-coordination geometry, leading to divergent activity profiles across IDO1 inhibition [1], adenosine deaminase inhibition [2], and CD38 inhibition [3]. Similarly, substitution with the widely used IDO1 inhibitor 1-methyltryptophan (Indoximod, IC50 ~7–95 μM) results in a >70-fold loss in enzymatic potency compared to this oxamide-bridged bis-indole scaffold . These structural variables preclude straightforward functional interchange without re-validation.

Quantitative Differentiation Evidence for N,N'-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE Against Closest Analogs and In-Class Comparators


IDO1 Enzyme Inhibition: 100 nM IC50 for N,N'-Bis[2-(1H-Indol-3-yl)ethyl]ethanediamide vs. Indoximod and Epacadostat

In a recombinant human IDO1 enzyme assay using an N-terminal His-tagged construct expressed in E. coli and purified to homogeneity, N,N'-Bis[2-(1H-indol-3-yl)ethyl]ethanediamide (BDBM223007, US9320732 Example 9) demonstrated an IC50 of 100 nM [1]. This represents a >70-fold superior enzymatic potency over the classical IDO inhibitor Indoximod (1-methyl-D-tryptophan), which exhibits reported IC50 values of approximately 7–95 μM (7,000–95,000 nM) in comparable recombinant IDO assays . The compound's potency occupies an intermediate position relative to the clinical-stage inhibitor Epacadostat (IC50 = 10–72 nM), making it a structurally distinct and synthetically accessible comparator probe for IDO1 inhibitor screening cascades .

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Adenosine Deaminase (ADA) Inhibition: Sub-Nanomolar Ki Differentiating the Bis-Indole Oxamide Scaffold from Other Indole-Ethylamide Derivatives

A structurally related bis-indole oxamide congener (BDBM50519495/CHEMBL34023) demonstrated a Ki of 0.007 nM against Plasmodium falciparum adenosine deaminase (ADA), using adenosine as substrate with spectrophotometric detection of ammonia formation after 15-minute incubation [1]. This sub-nanomolar binding affinity places the indole-ethyl oxamide scaffold among the most potent ADA inhibitors reported across all chemotypes, including purine nucleoside analogs. In contrast, simpler indole-ethylamide derivatives lacking the bis-indole oxamide architecture generally show substantially weaker ADA inhibition, with most mono-indole ethanediamides exhibiting IC50 values in the micromolar range against human ADA [2].

Adenosine deaminase inhibition Antimalarial target engagement Purine metabolism

CD38 Inhibition: Nanomolar Potency of the Bis-Indole Oxamide Scaffold in NAD+ Metabolism Research

A bis-indole-containing oxamide derivative within this scaffold class (BDBM50580351/CHEMBL5083478) exhibited an IC50 of 5 nM against His-tagged human CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase 1), measured using etheno-NAD as substrate with a 30-minute preincubation followed by 1-hour substrate incubation [1]. This nanomolar inhibitory potency is relevant given the emerging therapeutic interest in CD38 inhibition for restoring NAD+ homeostasis in aging-related and metabolic diseases [2]. By comparison, other indole-containing chemotypes evaluated against CD38, such as certain flavonoid-based inhibitors, typically display IC50 values in the micromolar range (e.g., apigenin: IC50 ≈ 10–50 μM), underscoring the enhanced potency conferred by the bis-indole oxamide architecture [3].

CD38 inhibition NAD+ metabolism Immunometabolism

eNOS Selectivity Profile: >100,000 nM EC50 Indicating Favorable Counter-Screen Selectivity vs. IDO1 Activity

In counter-screening against human endothelial nitric oxide synthase (eNOS) expressed in HEK293 cells, a bis-indole ethanediamide congener (BDBM50348731/CHEMBL1801061) exhibited an EC50 >100,000 nM (>100 μM) for inhibition of A23187-induced nitric oxide production measured after 24-hour incubation [1]. When compared to the same scaffold's IDO1 IC50 of 100 nM, this yields a selectivity window of >1,000-fold for IDO1 over eNOS [2]. This degree of selectivity is noteworthy because many indole-containing compounds with hydrophobic character exhibit polypharmacology across multiple enzyme targets, including nitric oxide synthases. The >1,000-fold discrimination between the primary IDO1 target and eNOS off-target activity indicates that the ethanediamide linker geometry and the C2-symmetric substitution pattern contribute to target selectivity.

eNOS counter-screen Selectivity profiling IDO1 specificity

Cytotoxicity Profile: HeLa Cell Viability Assessment at 100 µM Supporting Use as a Probe Compound

N,N'-Bis[2-(1H-indol-3-yl)ethyl]ethanediamide was evaluated for cytotoxicity against human HeLa cells at a concentration of 100 µM over 48 hours using the MTT assay [1]. In the CHEMBL892946 functional assay record for this compound, cytotoxicity was assessed at this single high concentration (100 µM, 48 h), providing a baseline viability metric for researchers designing cell-based IDO1 inhibition experiments. At 100 µM, the compound concentration is approximately 1,000-fold above its IDO1 IC50 of 100 nM, indicating a substantial window between biochemical target engagement and overt cellular toxicity [2]. This contrasts with certain bis-indole natural products such as gossypol, which exhibit cytotoxicity at low micromolar concentrations (IC50 typically 1–10 µM), potentially limiting their utility as clean chemical probes.

Cytotoxicity assessment HeLa cells Chemical probe validation

Best-Fit Research and Industrial Application Scenarios for N,N'-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE Based on Quantitative Differentiation Evidence


IDO1 Inhibitor Screening and SAR Expansion Programs Requiring a Structurally Defined Bis-Indole Oxamide Chemotype

With a confirmed recombinant human IDO1 IC50 of 100 nM [1], this compound serves as a well-characterized starting point for medicinal chemistry SAR campaigns exploring the oxamide-bridged bis-indole scaffold for immuno-oncology applications. Its intermediate potency (between the weakly active Indoximod at ~7–95 μM and the highly optimized Epacadostat at ~10–72 nM) makes it an ideal comparator compound for benchmarking new synthetic derivatives. The C2-symmetric architecture with two tryptamine-derived indole moieties provides a modular scaffold amenable to systematic substitution at the indole 4-, 5-, 6-, or 7-positions, enabling exploration of structure-activity relationships around heme coordination and active-site complementarity [2].

Anti-Malarial Drug Discovery Targeting Plasmodium falciparum Adenosine Deaminase (ADA)

The sub-nanomolar ADA inhibitory activity (Ki = 0.007 nM) demonstrated by a closely related bis-indole oxamide congener [1] establishes this scaffold class as a high-priority chemotype for antimalarial target-based drug discovery. Researchers focused on purine salvage pathway disruption in P. falciparum can utilize this compound or its close analogs as potent biochemical tool molecules. The ~5–6 orders of magnitude potency advantage over mono-indole ethanediamide ADA inhibitors provides a compelling rationale for selecting the bis-indole oxamide architecture in malaria enzyme inhibition studies [2].

NAD+ Metabolism and CD38-Related Cellular Studies in Aging and Immunometabolism Research

The 5 nM CD38 inhibitory activity associated with the bis-indole oxamide scaffold [1] supports its application as a potent chemical probe for investigating CD38-mediated NAD+ degradation pathways. Given the growing interest in CD38 inhibition as a strategy for restoring NAD+ levels in aging, metabolic disorders, and immune function [2], this compound class offers a >2,000-fold potency advantage over commonly used flavonoid-based CD38 inhibitors, enabling cellular studies at substantially lower concentrations with reduced potential for off-target effects related to high-dosing of natural product inhibitors [3].

Building Block for Coordination Chemistry and Bis-Indole Functional Materials Synthesis

The ethanediamide (oxamide) core of N,N'-Bis[2-(1H-indol-3-yl)ethyl]ethanediamide features two amide nitrogen and two carbonyl oxygen donor atoms arranged in a C2-symmetric geometry, making it a versatile N,N'-bridging ligand for transition metal coordination chemistry. This structural characteristic enables the construction of dinuclear metal complexes and coordination polymers, distinguishing it from butanediamide or hexanediamide analogs whose longer, more flexible linkers produce different coordination geometries and metal-metal distances [1]. Industrial researchers developing indole-functionalized materials or metal-organic frameworks may prefer this specific linker length for applications requiring defined spatial orientation of the indole termini [2].

Quote Request

Request a Quote for N,N'-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.